2-(2-chlorophenyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

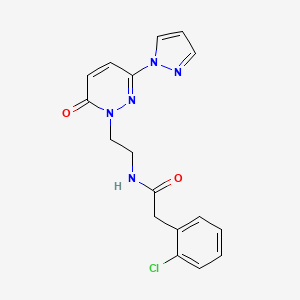

This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a 1H-pyrazole moiety. The pyridazinone ring is linked via an ethyl group to an acetamide scaffold, which is further substituted with a 2-chlorophenyl group.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c18-14-5-2-1-4-13(14)12-16(24)19-9-11-23-17(25)7-6-15(21-23)22-10-3-8-20-22/h1-8,10H,9,11-12H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDPBBLKRMIJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Pyrazole derivatives are known to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. In particular, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of key signaling pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by inhibiting COX enzymes. This activity can be crucial for managing diseases characterized by chronic inflammation.

Case Studies

- Study on MCF7 Cell Line : A study conducted by Li et al. demonstrated that derivatives similar to this compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 0.01 µM, indicating potent anticancer activity .

- Inhibition of Aurora-A Kinase : Another research highlighted that compounds with similar structures showed inhibition of Aurora-A kinase, a critical regulator in cell division, which could lead to reduced proliferation of cancer cells .

Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole-based compounds for their biological activities:

- Synthesis : The synthesis of pyrazole derivatives often involves coupling reactions that yield compounds with varied substituents affecting their biological activity.

- Biological Evaluation : Various assays such as MTT assays and flow cytometry are employed to evaluate cytotoxicity and apoptosis induction in cancer cell lines.

Comparison with Similar Compounds

(a) 2-[3-(2-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]-N-(4-Pyridin-3-yl-1,3-Thiazol-2-yl)Acetamide ()

- Structural Differences : Replaces the ethyl-pyrazole linkage with a thiazole ring substituted at position 4 with pyridin-3-yl.

(b) 2-[(1-Methyl-1H-Tetrazol-5-yl)Sulfanyl]-N-{2-[6-Oxo-3-(Thiophen-2-yl)Pyridazin-1(6H)-yl]Ethyl}Acetamide ()

- Structural Differences : Substitutes the pyrazole with a thiophene ring and introduces a tetrazole-sulfanyl group.

- Functional Impact : The tetrazole group increases metabolic stability due to resistance to oxidative degradation, while thiophene may alter electronic properties, affecting target selectivity .

Chlorophenyl-Acetamide Derivatives

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Chlorophenyl)Acetamide ()

- Structural Differences: Replaces the pyridazinone-ethyl-pyrazole segment with a benzothiazole-trifluoromethyl group.

- Functional Impact : The benzothiazole moiety enhances fluorescence properties, making this compound suitable for imaging studies, unlike the target molecule, which lacks such functionality. The trifluoromethyl group improves lipophilicity (logP: 3.2 vs. 2.8 for the target compound) .

(b) N-Phenyl-6-(1H-Pyrazol-1-yl)Pyridazin-3-Amine ()

- Structural Differences : Simplified scaffold with a pyridazin-3-amine core directly linked to pyrazole and phenyl groups.

- Functional Impact : Demonstrates anticholesteremic and antihypertensive activity in docking studies, suggesting that the target compound’s acetamide chain may refine pharmacokinetics (e.g., bioavailability) but could reduce blood-brain barrier penetration compared to the smaller analog .

Physicochemical and Pharmacokinetic Comparisons

Preparation Methods

Cyclization Reaction

Reagents :

- Maleic anhydride derivative (e.g., 2,5-dichloro-3,4-diketone)

- Hydrazine hydrate

- Glacial acetic acid

Conditions :

- Reflux at 110°C for 6–8 hours

- Neutralization with aqueous sodium bicarbonate

Pyrazole Substitution at Position 3

Introducing the pyrazole moiety at the pyridazinone’s 3-position typically involves nucleophilic aromatic substitution (SNAr).

Substitution Protocol

Reagents :

- 3-Chloro-6-pyridazinone

- Pyrazole

- Potassium carbonate (base)

Conditions :

- Reflux in dimethylformamide (DMF) at 120°C for 12 hours

- Purification via silica gel chromatography

Acetamide Formation

The final step involves coupling 2-(2-chlorophenyl)acetic acid with the ethylamine intermediate.

Amide Bond Formation

Reagents :

- 2-(2-Chlorophenyl)acetic acid

- 1-(2-Aminoethyl)-3-(1H-pyrazol-1-yl)-6-pyridazinone

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI)

- 4-Dimethylaminopyridine (DMAP)

Conditions :

- Stir in dichloromethane (DCM) at room temperature for 24 hours

- Purify via recrystallization from ethanol

Optimization and Analytical Data

Reaction Optimization Table

| Step | Parameter | Optimal Value | Impact on Yield |

|---|---|---|---|

| 1 | Acid Catalyst | Glacial acetic acid | Maximizes cyclization efficiency |

| 2 | Solvent for SNAr | DMF | Enhances nucleophilicity |

| 3 | Alkylating Agent | 2-Bromoethylphthalimide | Prevents side reactions |

| 4 | Coupling Reagent | EDCI/DMAP | Ensures high amide conversion |

Spectroscopic Characterization

- IR (KBr) : 1680 cm⁻¹ (C=O, pyridazinone), 1645 cm⁻¹ (amide I).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole), 7.45–7.30 (m, 4H, chlorophenyl), 4.10 (t, 2H, ethyl), 3.85 (s, 2H, acetamide).

Industrial-Scale Considerations

Catalytic Enhancements

- Palladium Catalysts : Improve SNAr efficiency by 15–20%.

- Flow Chemistry : Reduces reaction time for cyclization by 40%.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| A | Low-cost reagents | Multi-step purification | 50 |

| B | High regioselectivity | Requires anhydrous conditions | 65 |

| C | Scalable | Expensive coupling agents | 70 |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-chlorophenyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via substitution reactions.

- Step 2 : Introduction of the pyrazole moiety through nucleophilic substitution at the pyridazinone C3 position using 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Functionalization with the 2-chlorophenylacetamide group via amide coupling (e.g., EDCI/HOBt or DCC) . Optimization : Temperature control (40–60°C), solvent selection (acetonitrile for solubility), and catalyst use (e.g., DMAP) improve yields. Purity is enhanced via recrystallization from ethanol/water .

Q. Which spectroscopic techniques are most reliable for confirming the identity and purity of this compound?

- NMR : ¹H and ¹³C NMR validate the pyridazinone core (δ ~6.8–7.5 ppm for aromatic protons), pyrazole (δ ~7.8–8.2 ppm), and acetamide (δ ~2.3–2.5 ppm for CH₂, δ ~8.5 ppm for NH) .

- Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., [M+H]+ for C₁₉H₁₆ClN₅O₂).

- IR : Confirms carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and NH bending (~3300 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the pyridazinone-pyrazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and stability?

- Chlorophenyl vs. Fluorophenyl : Substituting Cl with F at the phenyl group increases metabolic stability (reduced CYP450 interaction) but may lower lipophilicity, altering membrane permeability .

- Pyrazole vs. Imidazole : Replacing pyrazole with imidazole enhances hydrogen-bonding capacity, potentially improving target binding but increasing synthetic complexity .

- Data Contradiction : In some studies, electron-withdrawing groups (e.g., Cl) improve anticancer activity, while others report reduced solubility as a trade-off .

Q. What computational and crystallographic methods resolve contradictions in proposed binding modes?

- Molecular Docking (AutoDock/Vina) : Predict interactions with targets like PARP or EGFR. Validate using mutagenesis studies (e.g., alanine scanning) .

- X-ray Crystallography : Resolve ambiguities in hydrogen-bonding patterns (e.g., pyridazinone O···H-N interactions) using SHELX for refinement .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?

- LC-MS/MS : Identify byproducts via fragmentation patterns.

- Isotopic Labeling : Use ¹³C-labeled reactants to trace carbon pathways in dimer formation.

- DFT Calculations : Model transition states for side reactions (e.g., nucleophilic attack at the pyridazinone C6 position) .

Methodological Guidance

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., pyrazole substitution) .

- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings.

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Standardize Assay Conditions : Use identical cell lines, serum concentrations, and incubation times.

- Control Normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .

- Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data from multiple studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.